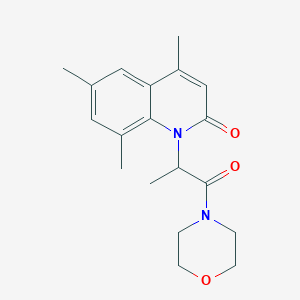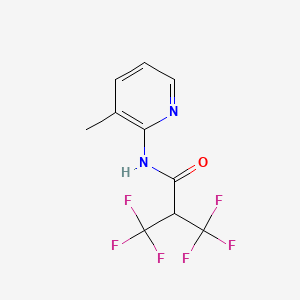![molecular formula C16H25NO5 B5133927 N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5133927.png)
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of the compound includes a phenoxy group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with butan-1-amine under controlled conditions to form the desired amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-[2-(2,4-dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and biological activity.
2-(2,4-dimethylphenoxy)ethylamine: This compound lacks the butan-1-amine moiety, which can affect its chemical properties and applications.
Uniqueness
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-8-15-9-10-16-14-7-6-12(2)11-13(14)3;3-1(4)2(5)6/h6-7,11,15H,4-5,8-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILAQGLGQCEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N'-methylcarbamimidothioate](/img/structure/B5133845.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133849.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)
![N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5133865.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5133890.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5133892.png)
![1-(4-Chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5133900.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)


![3-bromo-N-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![3-methoxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide](/img/structure/B5133949.png)
